An In-depth Technical Guide to 1-Benzoylpiperidine: Structure, Properties, and Synthetic Applications
An In-depth Technical Guide to 1-Benzoylpiperidine: Structure, Properties, and Synthetic Applications
Introduction
1-Benzoylpiperidine, also known by its IUPAC name phenyl(piperidin-1-yl)methanone, is a versatile N-acylpiperidine derivative that holds a significant position in the landscape of organic synthesis and medicinal chemistry.[1] Structurally, it comprises a benzoyl group attached to the nitrogen atom of a piperidine ring. This arrangement results in a tertiary amide that is not only stable but also serves as a crucial building block for more complex molecular architectures.[2] Its importance is profoundly highlighted by its classification as a "privileged structure" in drug design. This term denotes a molecular framework that is capable of binding to a variety of biological targets, making 1-benzoylpiperidine and its analogs a fertile ground for the discovery of novel therapeutic agents across multiple disease areas, including neuropsychiatric disorders, cancer, and infectious diseases.[3][4]
This guide provides an in-depth exploration of the core chemical properties, structural nuances, synthesis, and key applications of 1-Benzoylpiperidine, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Conformation
The molecular structure of 1-Benzoylpiperidine is fundamental to its chemical behavior and biological activity. The key features are the planar benzoyl group and the non-planar, saturated piperidine ring, linked by a robust amide bond.
Caption: Chemical structure of 1-Benzoylpiperidine (phenyl(piperidin-1-yl)methanone).
The piperidine ring typically adopts a chair conformation to minimize steric strain.[5] However, the nature of the amide bond introduces significant conformational considerations. Due to the partial double bond character of the C-N amide bond, rotation is restricted. This can lead to the existence of different conformers. In substituted N-acylpiperidines, this restricted rotation and steric interactions can even favor non-chair conformations like twist-boat forms under certain conditions.[5][6] This conformational flexibility is a critical factor in how benzoylpiperidine-containing molecules orient themselves within the binding pockets of biological targets.[3]
Physicochemical Properties
A summary of the key physicochemical properties of 1-Benzoylpiperidine is presented below. These properties are essential for its handling, reaction setup, and application in various fields, particularly in predicting its behavior in biological systems.
| Property | Value | Reference(s) |
| CAS Number | 776-75-0 | [7] |
| Molecular Formula | C₁₂H₁₅NO | [7] |
| Molecular Weight | 189.25 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 48-52 °C | [2] |
| Boiling Point | 321 °C at 760 mmHg | [2] |
| IUPAC Name | phenyl(piperidin-1-yl)methanone | [1] |
| SMILES | C1CCN(CC1)C(=O)C2=CC=CC=C2 | [1] |
| InChIKey | YXTROGRGRSPWKL-UHFFFAOYSA-N | [7] |
Spectroscopic Profile
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 1-Benzoylpiperidine. The expected spectral features are outlined below.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the phenyl group typically appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm). The protons on the piperidine ring will appear in the aliphatic region (δ 1.5-3.7 ppm), often as broad multiplets due to complex spin-spin coupling and conformational dynamics.[8]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will show a characteristic signal for the amide carbonyl carbon around δ 170 ppm. Aromatic carbons will resonate in the δ 126-136 ppm range, while the aliphatic carbons of the piperidine ring will appear further upfield.[9]
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band for the C=O (carbonyl) stretch of the tertiary amide, typically found in the region of 1630-1650 cm⁻¹. Other significant peaks include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperidine ring (below 3000 cm⁻¹).[1][10]
-
Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 189. Common fragmentation pathways for piperidine derivatives involve alpha-cleavage adjacent to the nitrogen atom.[11][12] For 1-Benzoylpiperidine, a prominent fragment is often the benzoyl cation (C₆H₅CO⁺) at m/z = 105, resulting from the cleavage of the amide C-N bond.[13]
Synthesis of 1-Benzoylpiperidine via Schotten-Baumann Reaction
The most direct and widely employed method for synthesizing 1-Benzoylpiperidine is the N-acylation of piperidine with benzoyl chloride. This is a classic example of the Schotten-Baumann reaction, which utilizes a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[14][15][16]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The causality behind the steps is critical for understanding and optimizing the synthesis.
-
Nucleophilic Attack : The secondary amine of the piperidine molecule, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of benzoyl chloride. This forms an unstable tetrahedral intermediate.
-
Chloride Elimination : The tetrahedral intermediate collapses, reforming the stable carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group.
-
Deprotonation : The resulting protonated amide is deprotonated by a base (e.g., sodium hydroxide). This step is crucial; it neutralizes the HCl generated in situ, preventing it from protonating the starting piperidine. Protonated piperidine is non-nucleophilic and would halt the reaction.[17][18]
Caption: Mechanism of 1-Benzoylpiperidine synthesis via the Schotten-Baumann reaction.
Experimental Protocol
This protocol is a representative procedure for the laboratory-scale synthesis of 1-Benzoylpiperidine.
Caption: Experimental workflow for the synthesis of 1-Benzoylpiperidine.
Step-by-Step Methodology:
-
Preparation : In a round-bottomed flask equipped with a magnetic stirrer, dissolve piperidine (1.0 eq) in a biphasic solvent system such as dichloromethane (DCM) and water. Add an aqueous solution of sodium hydroxide (NaOH, ~1.2 eq).
-
Cooling : Cool the vigorously stirred reaction mixture to 0-5 °C using an ice bath. This step is essential to manage the exothermic nature of the acylation and prevent unwanted side reactions, such as hydrolysis of the benzoyl chloride.
-
Addition of Acylating Agent : Add benzoyl chloride (1.0 eq), either neat or dissolved in a small amount of DCM, dropwise to the cooled mixture over 30-60 minutes. Maintaining a slow addition rate is key to preventing a rapid temperature increase.
-
Reaction : Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : The crude 1-Benzoylpiperidine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford a white crystalline solid.
Applications in Research and Drug Development
The utility of the 1-benzoylpiperidine scaffold is extensive, primarily driven by its status as a privileged structure in medicinal chemistry.[3][4]
A Privileged Scaffold in Medicinal Chemistry
The benzoylpiperidine motif is present in a multitude of bioactive molecules with therapeutic properties spanning anti-psychotic, anti-cancer, anti-thrombotic, and neuroprotective agents.[2][3] Its metabolic stability and its role as a potential bioisostere for the piperazine ring make it a highly valuable and reliable chemical framework for drug designers.[19] For instance, the 4-benzoylpiperidine fragment is a key pharmacophore in potent 5-HT₂A antagonists like ketanserin and altanserin, which are used in treating hypertension and have been investigated for other CNS disorders.[3] The constrained nature of the piperidine ring is thought to properly orient the benzoyl group for optimal interaction with receptor binding sites.[3]
Intermediate in Organic Synthesis
Beyond its direct biological relevance, 1-benzoylpiperidine is a valuable intermediate. The amide functionality can be reduced to the corresponding amine (1-benzylpiperidine), or the aromatic ring can be further functionalized to build more elaborate molecular structures. Its stability and reactivity make it a preferred choice for chemists aiming to streamline complex synthetic pathways.[2]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Benzoylpiperidine is classified as causing serious eye damage.[1] Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored at room temperature in a well-ventilated area, away from incompatible materials.
Conclusion
1-Benzoylpiperidine is a compound of fundamental importance in modern organic and medicinal chemistry. Its straightforward synthesis, stable chemical nature, and, most importantly, its role as a privileged structural motif have cemented its place as a cornerstone for the design and development of a diverse array of pharmaceuticals. A thorough understanding of its properties, conformational behavior, and synthetic methodologies provides researchers with a powerful tool to innovate and advance the frontiers of drug discovery.
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